molecular formula C13H16FN5O2S B6979179 1-(4-fluorophenyl)sulfonyl-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine

1-(4-fluorophenyl)sulfonyl-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine

Cat. No.: B6979179
M. Wt: 325.36 g/mol
InChI Key: HPQGSMZKNLGWRS-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)sulfonyl-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 4-fluorophenyl group and a 1H-1,2,4-triazol-5-ylmethyl group

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN5O2S/c14-11-1-3-12(4-2-11)22(20,21)19-7-5-18(6-8-19)9-13-15-10-16-17-13/h1-4,10H,5-9H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQGSMZKNLGWRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC=NN2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)sulfonyl-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine typically involves multiple steps. One common method starts with the reaction of 4-fluorobenzenesulfonyl chloride with piperazine to form 1-(4-fluorophenyl)sulfonylpiperazine. This intermediate is then reacted with 1H-1,2,4-triazole-5-carbaldehyde under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)sulfonyl-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the triazole ring or the sulfonyl group.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .

Scientific Research Applications

1-(4-fluorophenyl)sulfonyl-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)sulfonyl-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their function. The fluorophenyl group can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    1-(4-fluorophenyl)piperazine: This compound lacks the triazole ring and has different chemical properties.

    1-(4-chlorophenyl)sulfonyl-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.

    1-(4-bromophenyl)sulfonyl-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine: The presence of a bromine atom can lead to different chemical and biological properties

Uniqueness

1-(4-fluorophenyl)sulfonyl-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine is unique due to the presence of both the fluorophenyl and triazole groups, which confer specific chemical and biological properties. The fluorine atom can enhance the compound’s stability and binding affinity, while the triazole ring can interact with various biological targets, making it a versatile compound for research and development .

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